molecular formula C11H13ClN2O2S B5656484 4-(2-chloro-5-nitrobenzyl)thiomorpholine

4-(2-chloro-5-nitrobenzyl)thiomorpholine

Cat. No.: B5656484
M. Wt: 272.75 g/mol
InChI Key: DWUPYGAIDWSHBO-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-nitrobenzyl)thiomorpholine is a thiomorpholine derivative featuring a 2-chloro-5-nitrobenzyl substituent. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, is widely used in medicinal chemistry due to its enhanced lipophilicity compared to morpholine (where sulfur is replaced by oxygen) . The nitro and chloro groups on the benzyl ring contribute to electronic and steric effects, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

4-[(2-chloro-5-nitrophenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2S/c12-11-2-1-10(14(15)16)7-9(11)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUPYGAIDWSHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Characterization

X-ray crystallography of 4-(4-nitrophenyl)thiomorpholine reveals a chair conformation with the nitrophenyl group in a quasi-axial position. Weak C–H···O hydrogen bonds form centrosymmetric dimers, differing from morpholine analogs due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity . The 2-chloro-5-nitrobenzyl group in the target compound may introduce steric hindrance, altering molecular packing and solubility compared to para-substituted analogs.

Comparison with Structural Analogs

Thiomorpholine vs. Morpholine Derivatives

Property 4-(4-Nitrophenyl)thiomorpholine Morpholine Analog
Lipophilicity Higher (logP ~2.5) Lower (logP ~1.8)
Hydrogen Bonding Weak C–H···O interactions Stronger O–H···O bonds
Metabolic Stability Lower (sulfur oxidation) Higher

The sulfur atom in thiomorpholine increases lipophilicity, enhancing membrane permeability but reducing metabolic stability due to susceptibility to oxidation. This contrasts with morpholine’s oxygen, which improves hydrogen-bonding capacity and stability .

Antimicrobial Activity of Thiomorpholine Derivatives

Compound Class Activity Against Gram(+) Activity Against Gram(-) DNA Gyrase Affinity (ΔG, kcal/mol)
Thiomorpholine derivatives Moderate None -8.2
Piperazine derivatives Low None -7.5
Morpholine derivatives High Moderate -9.1

The 2-chloro-5-nitrobenzyl group may enhance Gram-positive activity compared to unsubstituted thiomorpholine, as electron-withdrawing nitro groups improve target binding . However, morpholine derivatives generally show broader efficacy due to better solubility and target engagement .

Substituent Effects on Reactivity and Bioactivity

  • Nitro Group Position : Para-nitro (as in 4-(4-nitrophenyl)thiomorpholine) allows symmetric molecular packing, whereas ortho-nitro (as in the target compound) may introduce steric clashes, reducing crystallinity .

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